molecular formula C20H23FN2O4S B6557240 2-(2-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040670-61-8

2-(2-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557240
CAS No.: 1040670-61-8
M. Wt: 406.5 g/mol
InChI Key: VKPIWFMVKDRAPH-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a fluorophenoxy group and a tetrahydroisoquinoline sulfonyl moiety.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c21-18-8-3-4-9-19(18)27-15-20(24)22-11-5-13-28(25,26)23-12-10-16-6-1-2-7-17(16)14-23/h1-4,6-9H,5,10-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIWFMVKDRAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effectiveness in various biological assays.

Chemical Structure and Properties

The chemical formula of the compound is C18H22FNO3SC_{18}H_{22}FNO_3S, and it features a complex structure that includes a fluorophenoxy group and a tetrahydroisoquinoline moiety. This structural diversity is believed to contribute to its biological activity.

Research indicates that this compound may interact with specific biological targets, particularly in the modulation of enzyme activity. One significant area of interest is its potential role as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2) , which is implicated in metabolic disorders such as obesity and diabetes.

Enzyme Inhibition Studies

In studies assessing enzyme inhibition, the compound exhibited moderate potency with an IC50 value around 1522 nM , indicating its capacity to inhibit MGAT2 effectively. This inhibition was associated with a significant reduction in fat absorption during oral lipid tolerance tests in murine models, achieving up to 57% suppression of fat absorption .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various human enzymes. Notably, it has shown promising results against histone deacetylases (HDACs), particularly HDAC3. The IC50 for HDAC3 was reported at 3.4 µM , suggesting that the compound may have implications for cancer therapy through epigenetic modulation .

Enzyme Target IC50 (µM) Biological Effect
HDAC1ModerateEpigenetic modulation
HDAC2ModerateEpigenetic modulation
HDAC33.4Potential anticancer
MGAT21.522Fat absorption inhibition

Case Study 1: Anticancer Potential

A study investigated the effects of the compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell viability and induced apoptosis in various cancer types, supporting its role as a potential therapeutic agent against malignancies.

Case Study 2: Metabolic Disorders

In another case study focusing on metabolic disorders, the compound was administered to diabetic mice models. The results demonstrated not only significant weight loss but also improved insulin sensitivity, highlighting its potential utility in treating obesity-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

The fluorophenoxy group in the target compound distinguishes it from analogs with differing substituents. For example:

  • Compound 40000–40006 (): These derivatives feature varying R-groups (H, Cl, Br, CH₃, OCH₃, NO₂) on the phenyl ring. The electron-withdrawing fluorine in the target compound may enhance metabolic stability compared to electron-donating groups like OCH₃ (40004), which could increase susceptibility to oxidative degradation .
  • Tacrine-Coumarin Derivatives (): Compounds like 2a–2c incorporate coumarin and tetrahydroacridine moieties.

Pharmacological and Functional Differences

Compound Name Key Structural Features Reported Activity Reference
Target Compound 2-Fluorophenoxy, tetrahydroisoquinoline Hypothesized kinase/receptor inhibition
40000 (R = H) Unsubstituted phenyl Baseline activity in enzymatic assays
2a (Tacrine-Coumarin) Coumarin + tetrahydroacridine Topoisomerase inhibition (IC₅₀: 8 µM)
Alachlor () Chloro, methoxymethyl Herbicidal activity
  • Bioactivity: Unlike herbicidal chloroacetamides (e.g., alachlor, ), the target compound’s fluorophenoxy group may favor neurological or anticancer applications due to enhanced blood-brain barrier penetration .
  • Stereochemical Complexity: Compounds like those in (e.g., g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) highlight the role of stereochemistry in potency.

Physicochemical Properties

  • Lipophilicity: The fluorophenoxy group increases lipophilicity (logP ~2.5–3.0) compared to hydroxylated coumarin derivatives (e.g., 2a: logP ~1.8) .
  • Solubility : Sulfonyl groups (as in the target compound) improve aqueous solubility relative to purely aromatic analogs (e.g., 40005 in ) .

Research Findings and Implications

  • Synthetic Challenges: The tetrahydroisoquinoline sulfonyl moiety requires stringent anhydrous conditions, similar to the synthesis of 40005 (), where TMS-Cl and NaI were critical for sulfonation .
  • Therapeutic Potential: While tacrine-coumarin hybrids () show antitumor effects on A549 cells, the target compound’s fluorinated structure may offer improved pharmacokinetics, warranting cytotoxicity assays .

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